molecular formula C9H4ClF5O B1500143 3-(Pentafluorophenyl)propionyl chloride CAS No. 2063-40-3

3-(Pentafluorophenyl)propionyl chloride

Cat. No.: B1500143
CAS No.: 2063-40-3
M. Wt: 258.57 g/mol
InChI Key: ZREZSROHRNKDMF-UHFFFAOYSA-N
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Description

3-(Pentafluorophenyl)propionyl chloride is a chemical compound with the molecular formula C9H4ClF5O . It has a molecular weight of 258.57 .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, four hydrogen atoms, one chlorine atom, five fluorine atoms, and one oxygen atom .

Scientific Research Applications

Organic Synthesis and Catalysis

3-(Pentafluorophenyl)propionyl chloride is a valuable intermediate in organic synthesis, particularly in the introduction of pentafluorophenyl groups into various molecules. This functionality is crucial for modifying the electronic properties of compounds, which can lead to enhanced reactivity or stability, making it a key component in the development of pharmaceuticals, agrochemicals, and organic materials.

For example, research by Cho et al. (2010) in the journal Science demonstrated the efficiency of palladium-catalyzed trifluoromethylation of aryl chlorides, a process that can potentially involve intermediates like this compound. This method allows for the transformation of a wide range of substrates, including heterocycles, under mild conditions, which is significant for late-stage modifications of advanced intermediates in pharmaceutical and agrochemical synthesis (Cho et al., 2010).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, compounds like this compound are used to synthesize novel materials with unique properties. The incorporation of pentafluorophenyl groups can result in materials with improved thermal stability, chemical resistance, and electronic properties, making them suitable for various high-performance applications.

The work by Piers and Chivers (1997) in Chemical Society Reviews discusses the remarkable properties of pentafluorophenylboranes, which are closely related to this compound. These compounds have found applications in catalysis and as co-catalysts in olefin polymerization processes. Their unique electronic characteristics, imparted by the pentafluorophenyl groups, make them valuable in the synthesis and modification of polymers (Piers & Chivers, 1997).

Safety and Hazards

The safety data sheet for 3-(Pentafluorophenyl)propionyl chloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

3-(Pentafluorophenyl)propionyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, affecting their function. For instance, this compound can react with lysine residues in proteins, leading to the formation of stable amide bonds .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit specific signaling pathways by modifying key signaling proteins. This inhibition can lead to changes in gene expression, affecting cellular responses and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites. For instance, the compound can bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. High doses of this compound can lead to adverse effects such as organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5O/c10-4(16)2-1-3-5(11)7(13)9(15)8(14)6(3)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREZSROHRNKDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663075
Record name 3-(Pentafluorophenyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2063-40-3
Record name 3-(Pentafluorophenyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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